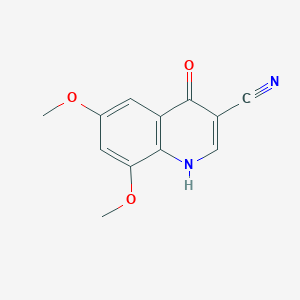

4-Hydroxy-6,8-dimethoxyquinoline-3-carbonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Hydroxy-6,8-dimethoxyquinoline-3-carbonitrile is a chemical compound with the molecular formula C12H10N2O3 . It is used in research and is not intended for human or veterinary use .

Molecular Structure Analysis

The molecular structure of 4-Hydroxy-6,8-dimethoxyquinoline-3-carbonitrile is characterized by a quinoline core, which is a heterocyclic aromatic organic compound. It also has hydroxy, methoxy, and carbonitrile functional groups attached to the quinoline core .Physical And Chemical Properties Analysis

The molecular weight of 4-Hydroxy-6,8-dimethoxyquinoline-3-carbonitrile is 230.22 g/mol . Unfortunately, other specific physical and chemical properties like boiling point, melting point, solubility, etc., are not provided in the sources I found.科学的研究の応用

Corrosion Inhibition

Quinoline derivatives, including variants of 4-Hydroxy-6,8-dimethoxyquinoline-3-carbonitrile, have been studied for their corrosion inhibition properties. A computational study investigated the adsorption and corrosion inhibition properties of novel quinoline derivatives on iron. The results demonstrated that these compounds could effectively inhibit corrosion, showcasing a potential application in protecting metal surfaces from degradation (Erdoğan et al., 2017). Similarly, novel quinoline derivatives were analyzed for their corrosion mitigation effect on mild steel in an acidic medium. The study confirmed their high inhibition efficiency, further supporting the application of quinoline compounds in corrosion protection (Singh, Srivastava, & Quraishi, 2016).

Fluorescence Applications

4‐Cyano‐6,7‐dimethoxycarbostyrils, related to 4-Hydroxy-6,8-dimethoxyquinoline-3-carbonitrile, exhibit high fluorescence quantum yields and emission maxima that are solvent- and pH-independent. This property makes them suitable as fluorescence standards for various applications, including biological imaging and analytical chemistry (Ahvale et al., 2008).

Green Chemistry

Quinoline derivatives are also relevant in green chemistry, where they are used as inhibitors and for the synthesis of environmentally friendly compounds. For example, a study on the green synthesis of quinazoline-2,4(1H,3H)-diones from carbon dioxide and 2-aminobenzonitriles highlights the potential of quinoline derivatives in sustainable chemistry practices (Patil et al., 2009).

Safety And Hazards

While specific safety and hazard information for 4-Hydroxy-6,8-dimethoxyquinoline-3-carbonitrile is not available, general precautions for handling similar compounds include avoiding contact with skin and eyes, not breathing dust/fume/gas/mist/vapours/spray, and keeping away from heat/sparks/open flames/hot surfaces .

特性

IUPAC Name |

6,8-dimethoxy-4-oxo-1H-quinoline-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O3/c1-16-8-3-9-11(10(4-8)17-2)14-6-7(5-13)12(9)15/h3-4,6H,1-2H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBTACCPRZUTOOC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C(=C1)OC)NC=C(C2=O)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20640982 |

Source

|

| Record name | 6,8-Dimethoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20640982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Hydroxy-6,8-dimethoxyquinoline-3-carbonitrile | |

CAS RN |

61338-39-4 |

Source

|

| Record name | 6,8-Dimethoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20640982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(dimethylamino)ethyl]-2-(methylamino)acetamide](/img/structure/B1346755.png)